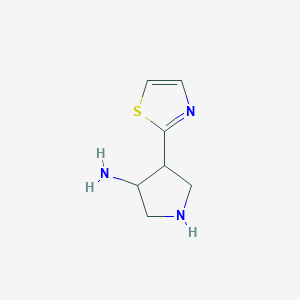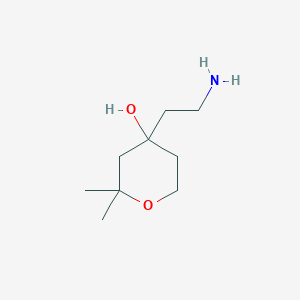
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a thiazole ring and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The thiazole ring contains sulfur and nitrogen, while the pyrrolidine ring is a saturated five-membered ring containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine typically involves the construction of the thiazole ring followed by the formation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further reacted with a suitable amine to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine ring.
Substitution: Both the thiazole and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are widely studied for their biological activity and therapeutic potential.
Uniqueness
4-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is unique due to the combination of the thiazole and pyrrolidine rings, which can confer distinct biological properties and enhance its potential as a therapeutic agent. The specific arrangement of these rings can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H11N3S/c8-6-4-9-3-5(6)7-10-1-2-11-7/h1-2,5-6,9H,3-4,8H2 |
Clé InChI |
MQDGGWRBQNVHIA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)N)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)


![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)

![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)




